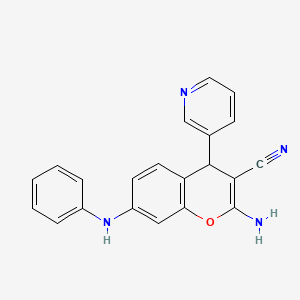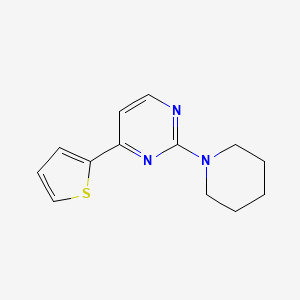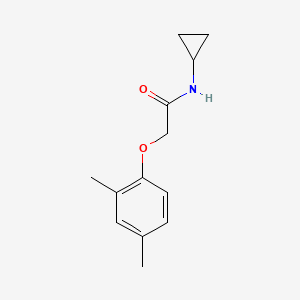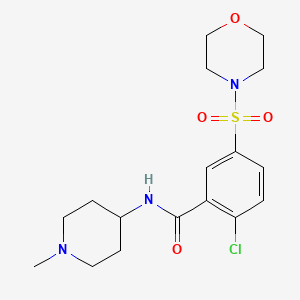![molecular formula C19H23N3O3S B4485641 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4485641.png)
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
Overview
Description
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound with a molecular formula of C18H22N4O2S. This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a pyridine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a benzamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and pyridine moieties may also contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]ANILINE: Shares a similar sulfonyl-piperidine structure but differs in the aromatic ring.
3-(4-METHYLPIPERIDIN-1-YL)ANILINE: Similar piperidine structure but lacks the sulfonyl group.
Uniqueness
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the combination of its sulfonyl, piperidine, and pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-10-22(11-8-15)26(24,25)18-6-2-5-17(12-18)19(23)21-14-16-4-3-9-20-13-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWHRSNRCMEYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4485579.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4485589.png)

![4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4485603.png)
![3-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4485611.png)
![1-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4485626.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-(1-pyrrolidinyl)quinazoline](/img/structure/B4485629.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4485634.png)

![2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B4485657.png)
